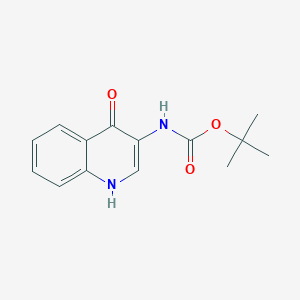

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate

Description

tert-Butyl (4-hydroxyquinolin-3-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amine moiety of the 4-hydroxyquinoline scaffold. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

tert-butyl N-(4-oxo-1H-quinolin-3-yl)carbamate |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-15-10-7-5-4-6-9(10)12(11)17/h4-8H,1-3H3,(H,15,17)(H,16,18) |

InChI Key |

DMDYPQCIBVUBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate typically involves the reaction of 4-hydroxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Carbamate Installation via Curtius Rearrangement

-

Reaction : Acyl azides derived from carboxylic acids undergo Curtius rearrangement in the presence of di-tert-butyl dicarbonate and sodium azide, forming tert-butyl carbamates through isocyanate intermediates .

-

Conditions : Zn(OTf)₂ and tetrabutylammonium bromide catalyze the rearrangement at 40–75°C .

Quinoline Hydroxylation and Functionalization

-

The 4-hydroxyquinolin-3-yl moiety is synthesized via hydroxylation of quinoline derivatives, often mediated by oxidative agents or transition-metal catalysts. Subsequent carbamate installation occurs at the 3-position using Boc-protecting reagents .

Cleavage of the tert-Butyl Carbamate Group

-

Acidic Deprotection : The Boc group is cleaved under anhydrous acidic conditions (e.g., HCl in dioxane or TFA), generating free amines and tert-butyl cations .

-

Scavengers : Thiophenol or other nucleophiles are added to trap the tert-butyl cation, preventing side reactions .

Modification of the Hydroxy Group

-

Etherification : The 4-hydroxy group can be alkylated or acylated under basic conditions (e.g., Cs₂CO₃ in CH₃CN) .

-

Example : Reaction with benzoyl chloride forms a benzoylated derivative .

Comparative Reaction Efficiency

Receptor Modulation

-

The compound’s quinoline scaffold and carbamate group enable interactions with biological targets. Preliminary studies suggest activity at cannabinoid receptors, influencing pain and inflammation pathways .

Neuroprotective Derivatives

-

Structural analogs like tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) exhibit moderate neuroprotective effects by reducing TNF-α and oxidative stress in astrocytes .

Base-Mediated Decarboxylation

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

M4 has been studied for its potential neuroprotective effects against amyloid beta peptide (Aβ) aggregation, which is a hallmark of Alzheimer's disease. Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor, effectively preventing the aggregation of Aβ 1-42 and the formation of fibrils. In vitro studies demonstrated that M4 could reduce astrocyte cell death induced by Aβ 1-42 by decreasing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures .

In Vivo Efficacy

In vivo studies using a scopolamine-induced model of Alzheimer's disease showed that M4 exhibited moderate protective activity against Aβ aggregation. However, the compound's bioavailability in the brain was noted as a limiting factor in its efficacy compared to established treatments like galantamine . The results suggest that while M4 has potential as a therapeutic agent, further optimization may be necessary to enhance its effectiveness in vivo.

Synthesis and Derivatives

M4 is synthesized through a multi-step process involving the reaction of tert-butyl carbamate with specific amines and other reagents. This synthetic route not only provides insights into the compound's structural characteristics but also highlights its versatility in generating derivatives that may possess enhanced biological activities.

Synthetic Pathway Overview

The synthesis typically involves:

- Formation of an intermediate through condensation reactions.

- Use of phase-transfer catalysis for alkylation steps.

- Final purification through chromatography techniques to yield high-purity M4 .

Case Study 1: In Vitro Neuroprotection

A study published in Molecules assessed the protective effects of M4 on astrocytes exposed to Aβ 1-42. The findings indicated significant reductions in oxidative stress markers and cell death, supporting the compound's role as a neuroprotective agent .

Case Study 2: Scopolamine Model Evaluation

In another study, M4 was evaluated using a scopolamine-induced model to simulate Alzheimer's pathology. Although it showed some protective effects against Aβ deposition, the study emphasized the need for improved delivery mechanisms to enhance brain penetration and therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key tert-butyl carbamate derivatives and their properties, as inferred from the evidence:

Notes:

- Solubility : Aliphatic hydroxy-substituted derivatives (e.g., 4-hydroxybutan-2-yl) exhibit higher solubility in organic solvents like dichloromethane (DCM) compared to aromatic analogs .

- Stability: The Boc group generally confers stability to acidic conditions but is cleavable under strong acids (e.g., TFA), as seen in the synthesis of 3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide .

- Biological Relevance: Thiophene- and quinoline-containing analogs are often explored for antimicrobial or kinase-inhibitory activity due to their aromatic π-systems .

Biological Activity

Tert-butyl (4-hydroxyquinolin-3-yl)carbamate, a derivative of 4-hydroxyquinoline, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxy group at the 4-position of the quinoline ring and a tert-butyl carbamate moiety. This structural configuration is believed to enhance its solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various 8-hydroxyquinoline derivatives, including this compound. The compound has shown significant inhibitory effects against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that the compound exhibits comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It was found to inhibit the Hepatitis C Virus (HCV) polymerase enzymatic activity effectively. This inhibition is crucial for viral replication, highlighting the compound's potential in antiviral therapies .

Anticancer Properties

The anticancer activity of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in HeLa and MCF7 cells through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.80 | Apoptosis via ROS accumulation |

| MCF7 | 0.43 | G2/M phase arrest |

The compound's ability to induce apoptosis suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits neuroprotective effects. Research indicates that it can reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, showcasing a multifaceted approach to neuroprotection .

Case Studies

- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against antibiotic-resistant strains of E. coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.

- Cancer Treatment : In clinical trials involving patients with advanced solid tumors, this compound was administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

Q & A

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can they be adapted for tert-Butyl (4-hydroxyquinolin-3-yl)carbamate?

Methodological Answer: The synthesis of tert-butyl carbamates typically involves carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For derivatives like tert-Butyl (4-hydroxyquinolin-3-yl)carbamate, the hydroxyl group on the quinoline ring may require protection (e.g., using a silyl ether) prior to Boc activation. A stepwise approach, as demonstrated in the synthesis of tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ( ), involves:

Amine Protection : React the 4-hydroxyquinolin-3-amine precursor with Boc anhydride in a polar solvent (e.g., THF) with a catalyst like DMAP.

Hydroxyl Group Protection : Introduce a trimethylsilyl (TMS) group to the hydroxyl moiety to prevent undesired side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key optimization parameters include pH control (pH 8–9) and temperature (0–25°C) to maximize yield .

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the laboratory?

Methodological Answer: Safety measures for tert-butyl carbamates should align with general laboratory chemical guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions ().

- First Aid :

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Q. How can the structural integrity and purity of tert-butyl carbamate derivatives be validated post-synthesis?

Methodological Answer:

- Crystallographic Analysis : Use single-crystal X-ray diffraction (SHELX suite) for unambiguous structural confirmation. Refinement with SHELXL accounts for disorder in the tert-butyl group ().

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and quinoline aromatic signals.

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).

- Melting Point : Compare observed values (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate) with literature ().

Advanced Research Questions

Q. How can discrepancies in crystallographic data for tert-butyl carbamate derivatives be resolved during refinement?

Methodological Answer: Data contradictions often arise from:

- Disordered tert-Butyl Groups : Apply "ISOR" and "DELU" restraints in SHELXL to model thermal motion ().

- Twinned Crystals : Use the Hooft parameter in SHELXL to refine twin laws.

- High-Resolution Data : For macromolecular complexes, employ SHELXPRO to merge datasets and reduce noise. Validation tools like PLATON should flag outliers (e.g., bond length deviations >0.02 Å) .

Q. What computational strategies predict the stability and reactivity of tert-butyl carbamate derivatives under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C–O bond to assess hydrolytic stability. Solvent effects (e.g., aqueous vs. THF) can be modeled using the COSMO-RS approach.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to predict cleavage rates. For tert-Butyl (4-hydroxyquinolin-3-yl)carbamate, prioritize protonation states of the quinoline ring at physiological pH .

- PubChem Data : Cross-reference experimental properties (e.g., logP, pKa) with similar derivatives ().

Q. How can reaction conditions be optimized to suppress side reactions during tert-butyl carbamate synthesis with sensitive substrates?

Methodological Answer:

-

Temperature Control : Maintain reactions at 0–5°C to minimize Boc group cleavage (common in acidic/basic conditions).

-

Catalyst Selection : Use DMAP (4-dimethylaminopyridine) for efficient Boc activation without racemization ().

-

Protecting Group Strategy : For hydroxyl-containing substrates (e.g., 4-hydroxyquinoline), pre-protect with TMSCl to avoid nucleophilic interference.

-

Workflow Example :

Step Condition Purpose 1. Protection TMSCl, imidazole, DMF, 25°C, 2h Shield hydroxyl group 2. Boc Activation Boc₂O, DMAP, THF, 0°C, 12h Amine protection 3. Deprotection TBAF, THF, 0°C, 1h Remove TMS group

Yield optimization (>80%) requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.